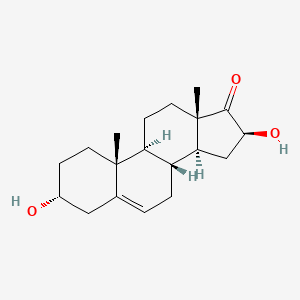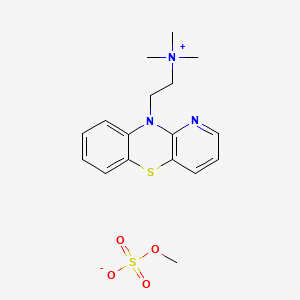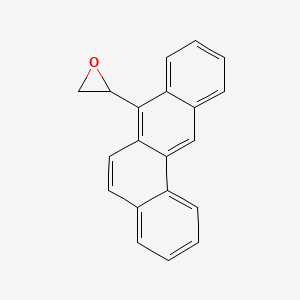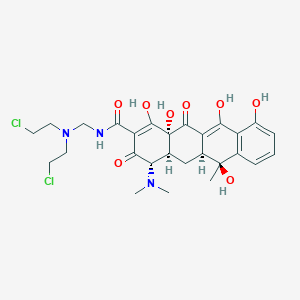
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride is an organic compound featuring a complex molecular structure. It stands out in various applications within scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally follows a multi-step process involving specific organic reactions. An initial step involves the creation of the core p-benzoquinone structure, followed by the addition of iminotrimethylene groups. This process occurs under controlled conditions to ensure the precise attachment of diethyl(o-methoxybenzyl) groups to the ammonium, resulting in the dichloride salt form. Temperature and pH play crucial roles in facilitating these steps, demanding stringent monitoring for successful synthesis.
Industrial Production Methods
Industrial production scales up these synthesis steps, employing large-scale reactors and precise instrumentation to ensure consistent product quality. Automation and in-line monitoring systems are integrated to maintain optimal reaction conditions, ensuring efficiency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride engages in diverse chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow the compound to be modified and utilized in various applications.
Common Reagents and Conditions
Common reagents include strong oxidizing or reducing agents, depending on the desired reaction. Conditions such as solvent choice, temperature, and reaction time are carefully optimized to ensure high yield and purity of products. In reduction reactions, mild conditions may be employed to preserve the delicate structure of the compound.
Major Products Formed from These Reactions
The major products resulting from these reactions often include derivatives with altered functional groups, enhancing the compound's applicability in specialized fields like pharmaceuticals and advanced materials.
Aplicaciones Científicas De Investigación
Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride is a versatile compound with extensive scientific research applications:
Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and catalysts.
Biology: : Investigated for its interactions with biological molecules, potentially contributing to the study of enzyme mechanisms and cellular processes.
Medicine: : Explored for its pharmacological properties, possibly offering therapeutic benefits in specific medical conditions.
Industry: : Applied in the manufacturing of high-performance materials, benefiting sectors like electronics and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level, often targeting specific pathways and molecular structures. It can interact with enzymes, modulating their activity, or with other cellular components, influencing biological processes. This versatility is rooted in its unique molecular structure, which allows it to engage in diverse biochemical interactions.
Comparación Con Compuestos Similares
When compared to similar compounds, Ammonium, (p-benzoquinon-2,5-ylenebis(iminotrimethylene))bis(diethyl(o-methoxybenzyl)-, dichloride stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
Benzyl ammonium derivatives with different substituents.
Quinone-based compounds with varying side chains.
Iminotrimethylene linked structures with alternative substituents.
Each of these compounds has its own distinct properties and applications, but none combine the same characteristics found in this particular compound, making it a valuable asset in scientific research and industrial applications.
Propiedades
Número CAS |
73680-61-2 |
|---|---|
Fórmula molecular |
C36H54Cl2N4O4 |
Peso molecular |
677.7 g/mol |
Nombre IUPAC |
3-[[4-[3-[diethyl-[(2-methoxyphenyl)methyl]azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl-diethyl-[(2-methoxyphenyl)methyl]azanium;dichloride |
InChI |
InChI=1S/C36H52N4O4.2ClH/c1-7-39(8-2,27-29-17-11-13-19-35(29)43-5)23-15-21-37-31-25-34(42)32(26-33(31)41)38-22-16-24-40(9-3,10-4)28-30-18-12-14-20-36(30)44-6;;/h11-14,17-20,25-26H,7-10,15-16,21-24,27-28H2,1-6H3;2*1H |
Clave InChI |
DSPMSCXNHOOXHU-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Barium bis[6-chloro-4-[(2-hydroxy-1-naphthyl)azo]toluene-3-sulfonate]](/img/structure/B15346893.png)

![N-(4-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B15346898.png)

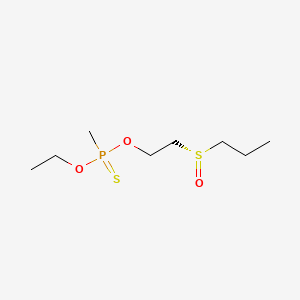
![2-[4-[2-(4-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 4-methylbenzoate;dihydrochloride](/img/structure/B15346925.png)
